Research has revealed that this compound exerts quantitatively different effects on the fast and slow AV nodal pathways, which is particularly relevant in the context of AV nodal reentrant tachycardia (AVNRT):
Table: Differential Effects of this compound on AV Nodal Pathways
| Parameter | Fast Pathway | Slow Pathway | Statistical Significance |
|---|---|---|---|
| Anterograde ERP | Increased from 381±75 ms to 453±92 ms | Increased from 289±26 ms to 310±17 ms | P=0.003 (fast), P=0.005 (slow) |
| Magnitude of ERP Change | +72±59 ms | +21±16 ms | P=0.01 |
| Retrograde ERP | Increased from 276±46 ms to 376±61 ms | Not consistently demonstrable | P=0.03 |
| Conduction Interval Prolongation | Minimal effect on HA interval (+5 ms) | Significant effect on AH interval (+84 ms) | P=0.04 |
citation:2
This differential sensitivity to autonomic modulation suggests that the fast and slow pathways may have distinct adrenergic responsiveness, which could be exploited clinically for terminating AVNRT [2].
The unique pharmacokinetic profile of this compound directly influences its pharmacodynamic effects:
Table: Comprehensive Pharmacokinetic Parameters of this compound
| Parameter | Value | Notes |
|---|---|---|
| Onset of Action | <60 seconds | Nearly immediate pharmacological effect |
| Time to Steady-State | 5 minutes (2 minutes with loading dose) | Rapid achievement of therapeutic concentrations |
| Half-Life | 9 minutes | Enables rapid titration |
| Volume of Distribution | 0.33-0.53 L/kg | Moderate tissue distribution |
| Plasma Protein Binding | 55% | Moderate binding characteristics |
| Clearance Mechanism | Esterase hydrolysis | Independent of hepatic/renal function |
| Metabolite Half-Life | 3.7 hours | Pharmacologically inactive |
| Elimination Route | Renal | Primary elimination of metabolites |
citation:1] (Data compiled from [citation:1)
The following diagram illustrates this compound's core mechanism of action as a cardioselective beta-blocker:
This compound competitively antagonizes β-1 receptors, blocking catecholamine-mediated cardiac stimulation.
Recent research has revealed that this compound modulates inflammatory pathways, potentially through upregulation of the α7 nAChR/STAT3/NF-κB pathway and by decreasing ubiquitination processes [3]. This mechanism may be particularly relevant in conditions like septic cardiomyopathy, where this compound has been shown to increase ChAT+CD4+ T lymphocytes, potentially contributing to inflammation alleviation [3].
The following diagram illustrates this compound's potential anti-inflammatory signaling pathway in septic cardiomyopathy:
This compound modulates inflammatory pathways in sepsis through α7 nAChR upregulation and ubiquitination reduction.
Table: Evidence-Based Clinical Applications and Dosing Protocols
| Condition | Loading Dose | Maintenance Infusion | Maximum Dose | Evidence Level |
|---|---|---|---|---|
| Supraventricular Tachycardia | 500 mcg/kg over 1 min | 50 mcg/kg/min, titrate by 50 mcg/kg/min increments | 200 mcg/kg/min | FDA-Approved [1] |
| Perioperative Tachycardia/Hypertension | 500-1000 mcg/kg over 30 sec-1 min | 50-150 mcg/kg/min | 300 mcg/kg/min | FDA-Approved [1] |
| Hypertensive Emergency | 500-1000 mcg/kg over 1 min (repeat once) | 50 mcg/kg/min, titrate upward | 200 mcg/kg/min | Off-label [1] |
| Aortic Dissection | 500 mcg/kg over 2-5 min | 10-20 mcg/kg/min | Protocol-dependent | Off-label [1] |
| Septic Shock (Research Protocol) | Not specified | Start at 5-20 mcg/kg/min, titrate to HR 80-90 bpm | 100 mcg/kg/min | Experimental [4] |
| Electroconvulsive Therapy | 1000 mcg/kg over 1 min | Not typically required | Single bolus | Off-label [1] |
| Pediatric Patients | 500 mcg/kg/min loading | 25-200 mcg/kg/min, titrating by 25 mcg/kg/min every 4 min | Not established | Off-label [5] |
Based on the investigation of this compound's differential effects on AV nodal pathways [2], the following experimental methodology can be implemented:
Study Population:
Drug Administration Protocol:
Electrophysiological Assessment:
Data Collection Timepoints:
This protocol successfully demonstrated the differential effect of this compound on fast versus slow pathways, with significantly greater prolongation of the anterograde ERP in the fast pathway (+72±59 ms) compared to the slow pathway (+21±16 ms, P=0.01) [2].
A recent propensity score-matched study compared this compound with landiolol in critically ill patients with tachycardia [6]:
Study Design:
Measurement Protocol:
Key Findings:
Table: this compound Dosing Considerations in Special Populations
| Population | Considerations | Recommendation |
|---|---|---|
| Hepatic Impairment | Metabolism via erythrocyte esterases | No dosage adjustment necessary [1] |
| Renal Impairment | Renal excretion of inactive metabolites | No dosage adjustment necessary [1] |
| Pediatric Patients | Higher clearance rate observed | Half-life: 2.88±2.67 minutes [5] |
| Older Patients | Higher prevalence of reduced cardiac/renal function | Initiate at lower end of dosing range [1] |
| Pregnancy | Category C; causes fetal bradycardia | Avoid in third-trimester and labor [1] |
| Breastfeeding | Inconclusive data on milk excretion | Not recommended due to serious potential adverse effects [1] |
This compound represents a unique therapeutic agent with its cardioselective β-1 antagonism, ultra-short half-life, and esterase-mediated metabolism. The differential effects on AV nodal pathways highlight its sophisticated electrophysiological properties beyond simple heart rate reduction. Emerging research suggests potential applications in inflammatory modulation, particularly in conditions like septic cardiomyopathy [3] and septic shock [4], though these applications remain investigational.
Future research directions should include:
Esmolol is indicated for the rapid control of ventricular rate in patients with atrial fibrillation or atrial flutter in perioperative, postoperative, or other emergent circumstances [1] [2]. It is also indicated for noncompensatory sinus tachycardia where the rapid heart rate requires specific intervention [1].
This compound is administered via continuous IV infusion, with or without a loading dose [1]. The following table summarizes the tiered dosing regimen.
| Dosing Step | Loading Dose | Infusion Rate | Duration & Titration |
|---|---|---|---|
| Step 1 | 500 mcg/kg over 1 minute (optional) | 50 mcg/kg/min | Maintain if adequate response. If inadequate, proceed to Step 2. |
| Step 2 | 500 mcg/kg over 1 minute (optional) | 100 mcg/kg/min | Maintain if adequate response. If inadequate, proceed to Step 3. |
| Step 3 | 500 mcg/kg over 1 minute (optional) | 150 mcg/kg/min | Maintain if adequate response. If inadequate, proceed to Step 4. |
| Step 4 | - | 200 mcg/kg/min | Maximum recommended dose [1]. |
For rapid control in these settings, two dosing options are available [1].
| Control Method | Bolus Dose | Maintenance Infusion |
|---|---|---|
| Immediate Control | 1 mg/kg IV over 30 seconds | 150 mcg/kg/min, adjust as needed |
| Gradual Control | 500 mcg/kg IV over 1 minute | 50 mcg/kg/min for 4 min, then titrate upward in 50 mcg/kg/min increments every 4 min (max 300 mcg/kg/min) |
This compound is a competitive antagonist of the β-1-adrenergic receptors in the myocytes, classifying it as a class II antiarrhythmic agent [3].
The following table summarizes the key pharmacokinetic parameters that underpin this compound's short-acting nature.
| Parameter | Profile |
|---|---|
| Onset of Action | Within 60 seconds [3] |
| Time to Steady-State | About 5 minutes without a loading dose; ~2 minutes with a loading dose [1] [3] |
| Half-Life | Approximately 9 minutes [3] [2] |
| Metabolism | Rapid hydrolysis by erythrocyte esterases [3] [2] |
| Elimination | Metabolite excreted in urine; less than 2% of unchanged drug excreted renally [2] |
This compound is being investigated for several off-label uses, with sepsis being a major area of interest due to potential cardiovascular and immunomodulatory benefits [3] [4] [5].
Research suggests this compound may alleviate inflammation in septic cardiomyopathy by upregulating the α7 nAChR/STAT3/NF-κB pathway and modulating T lymphocytes [6] [4]. The following diagram illustrates this proposed mechanism.
A 2025 retrospective observational study on sepsis patients provides a clinical research methodology [4].
A 2016 experimental study in rats investigated the effects of low, non-chronotropic doses of this compound [5].
The table below summarizes the core contraindications based on the official prescribing information and clinical resources. [1] [2]
| Contraindication | Rationale & Associated Risks |
|---|---|
| Cardiogenic Shock | May precipitate further cardiovascular collapse and cardiac arrest; negative inotropic effect worsens condition. [2] [3] |
| Heart Block (>1st degree) | May precipitate or worsen bradycardia, resulting in cardiogenic shock and cardiac arrest. [1] [2] |
| Sick Sinus Syndrome | May precipitate or worsen bradycardia, resulting in cardiogenic shock and cardiac arrest. [2] |
| Severe Sinus Bradycardia | Directly exacerbates life-threatening bradycardia. [2] |
| Decompensated Heart Failure | Negative inotropic effect can worsen heart failure; generally avoid in overt cardiac failure. [2] [3] |
| IV Cardiodepressant CCBs | Coadministration with verapamil in close proximity can lead to fatal cardiac arrest. [2] [4] |
This compound's contraindications stem from its mechanism as a cardioselective β-1 adrenergic receptor blocker. It decreases heart rate, contractility, and AV node conduction. [1] [5] While beneficial in tachyarrhythmias, these effects are hazardous in shock or conduction block states.
The diagram illustrates how this compound can lead to severe complications in the setting of cardiogenic shock or advanced heart block.
Cardiogenic Shock: this compound's negative inotropic effect reduces cardiac output in a state of pump failure, worsening tissue perfusion and shock. [2] [3] Research in septic cardiomyopathy shows this compound can be used safely only after adequate resuscitation and when tachycardia persists despite stable hemodynamics. [6] This highlights that the state of shock itself, not just cardiomyopathy, is the contraindication.
Heart Block: this compound's suppression of AV node conduction can be catastrophic in patients with pre-existing second- or third-degree heart block, potentially leading to complete heart block or asystole. [1] [2] Guidelines consistently list heart block greater than first degree as an absolute contraindication to beta-blocker therapy. [1]
For drug development professionals, understanding these contraindications is crucial for clinical trial design and safety monitoring.
Patient Selection: Rigorous screening to exclude patients with signs of shock, low cardiac output, or conduction disorders is essential. [7] [6] Studies on this compound in sepsis explicitly exclude patients with cardiogenic shock or high-grade heart block. [6]
Hemodynamic Monitoring: Protocols for this compound infusion mandate continuous hemodynamic monitoring (heart rate, blood pressure, cardiac output) with clear stopping criteria for hypotension or bradycardia. [7] [6] The BeNICE trial protocol specifies withholding this compound if systolic BP falls below 90 mmHg. [7]
Comparative Safety Profiles: Research into newer ultra-short-acting beta-blockers like landiolol suggests a potentially lower incidence of hypotension, indicating an active area of drug development aimed at mitigating the risks associated with traditional beta-blockers like this compound. [8]
The table below summarizes the frequency and characteristics of esmolol's primary cardiovascular adverse effects.
| Adverse Effect | Incidence & Quantitative Data | Clinical Presentation & Onset |
|---|
| Hypotension [1] [2] [3] | >10% of patients. Asymptomatic (25%); Symptomatic (12%, with hyperhidrosis/dizziness) [2]. | Onset: Can occur at any dose during infusion [1]. Manifestations: Dizziness, faintness, lightheadedness, blurred vision, confusion, unusual sweating, loss of consciousness [1] [4]. | | Bradycardia [1] [3] | Significant risk; exact incidence varies. Includes sinus pause, heart block, and severe bradycardia [3]. | Onset: Rapid, during or shortly after infusion. Manifestations: Slow or irregular heartbeat, heart block, fainting, cardiac arrest [4] [3]. |
Several factors influence the risk and severity of these adverse effects [1] [2] [4]:
This compound is a cardioselective β-1 adrenergic receptor antagonist (Class II antiarrhythmic). The following diagram illustrates the signaling pathways involved in its therapeutic and adverse effects.
Diagram 1: this compound competitively inhibits β₁-adrenergic signaling, reducing heart rate, contractility, and AV conduction. Excessive inhibition leads to bradycardia and hypotension.
This compound's cardioselectivity is dose-dependent. While it preferentially blocks β1-receptors in the heart, high doses can also block β2-receptors, potentially contributing to bronchospasm in susceptible individuals [2] [6] [3]. Its metabolism by red blood cell esterases is responsible for its ultra-short half-life of approximately 9 minutes, allowing for rapid titration and offset of effects [2] [6].
Successful clinical use of this compound hinges on proactive risk mitigation and prompt management of adverse events.
A thorough patient assessment is critical before initiation. The following workflow outlines key decision points for risk stratification.
Diagram 2: Clinical decision pathway for this compound administration, highlighting absolute contraindications and high-risk conditions requiring caution.
This compound is contraindicated in patients with [1] [5] [3]:
During this compound infusion, close monitoring and readiness to intervene are essential.
Monitoring Parameters [1] [2] [3]:
Management of Adverse Effects [1] [4] [3]:
Recent investigations explore this compound's effects beyond acute cardiovascular control, revealing novel mechanisms and potential applications.
The following tables detail the standardized, titratable dosing regimens for this compound's approved indications and specific patient populations.
Table 1: Standard Dosing for Supraventricular Tachycardia (SVT) and Atrial Fibrillation/Flutter (AF/AFL) [1] [2] [3]
This protocol uses a step-wise titration to achieve adequate ventricular rate control.
| Step | Loading Dose | Maintenance Infusion | Duration & Titration |
|---|---|---|---|
| Step 1 | 500 mcg/kg over 1 minute (optional) | 50 mcg/kg/min | Infuse for 4 minutes |
| Step 2 | 500 mcg/kg over 1 minute (optional) | 100 mcg/kg/min | Infuse for 4 minutes |
| Step 3 | 500 mcg/kg over 1 minute (optional) | 150 mcg/kg/min | Infuse for 4 minutes |
| Step 4 | - | 200 mcg/kg/min | Maintain; max recommended dose |
| Notes | An additional loading dose may be given before each infusion increase. Omit loading dose as target heart rate is approached. | Maintenance dose range: 25–200 mcg/kg/min. Infusions may continue for up to 48 hours. |
Table 2: Dosing for Intraoperative and Postoperative Tachycardia/Hypertension [1] [2] Two methods are available depending on the urgency of control.
| Scenario | Loading Dose | Initial Maintenance Infusion | Titration & Maximum Dose |
|---|---|---|---|
| Immediate Control | 1 mg/kg (1000 mcg/kg) over 30 seconds | 150 mcg/kg/min | Adjust to maintain goal. Max: 300 mcg/kg/min for hypertension. |
| Gradual Control | 500 mcg/kg over 1 minute | 50 mcg/kg/min for 4 minutes | Increase by 50 mcg/kg/min every 4 min. Max: 200 mcg/kg/min (tachycardia) or 300 mcg/kg/min (hypertension). |
| Notes | For gradual control, the loading dose may be repeated before each infusion increase. |
Table 3: Key Pharmacologic & Administration Considerations [1] [4] [2]
| Parameter | Specification |
|---|---|
| Onset of Action | Within 60 seconds [4] |
| Time to Steady-State | ~30 minutes (without loading dose); ~2 minutes (with loading dose) [1] [4] |
| Elimination Half-Life | Approximately 9 minutes [4] |
| Dose Adjustment | Not required in renal or hepatic impairment [1] [4] |
| Transition to Alternative Therapy | 30 minutes after the first dose of the alternative drug, reduce this compound infusion rate by 50%. After the second dose, discontinue this compound if control is satisfactory [1] [2]. |
| Common Adverse Reactions | Symptomatic and asymptomatic hypotension (>10%) [4] [2] |
This compound is being investigated in various non-traditional contexts, highlighting its potential for drug repurposing.
Table 4: Selected Experimental and Off-Label Dosing Protocols [4]
| Research Context | Proposed Dosing Regimen |
|---|---|
| Hypertensive Emergency | Loading dose: 500–1000 mcg/kg over 1 minute (may repeat once). Infusion: Start at 50 mcg/kg/min, titrate to max of 200 mcg/kg/min. |
| Aortic Dissection | Loading dose: 500 mcg/kg over 2–5 minutes. Infusion: 10–20 mcg/kg/min. |
| Acute Coronary Syndrome | Loading dose: 500 mcg/kg over 1 minute. Infusion: 50 mcg/kg/min, titrated every 5–15 minutes to a max of 300 mcg/kg/min. |
| Septic Shock & Immunomodulation | Continuous infusion titrated to a target heart rate of 80–100 bpm. Studies have used doses >80 mg/h for >3 days [5]. |
| Attenuation of Extubation Response | 1000–2000 mcg/kg administered 1.5–3 minutes before endotracheal intubation [4]. |
A 2011 preclinical study investigated the cardioprotective effect of combining this compound with milrinone in a rat model of ischemia/reperfusion (I/R) injury [6].
Objective: To determine if late-ischemia/early reperfusion therapy with this compound and the phosphodiesterase III inhibitor milrinone reduces left ventricular myocardial infarct size [6].
Experimental Workflow: The diagram below illustrates the key stages of the experimental protocol.
Key Findings & Mechanism: The study concluded that the combination of this compound and milrinone additively reduced infarct size and myocyte apoptosis. This cardioprotection was associated with robust activation of the myocardial Protein Kinase A (PKA) and subsequent Akt-antiapoptotic pathway. The effect was eliminated when PKA or Akt inhibitors were administered, confirming the dependence on this signaling axis [6].
An ongoing multicenter, randomized controlled trial (the BeNICE trial) is evaluating this compound for organ failure prevention in predicted severe acute pancreatitis (pSAP), illustrating the translation of heart rate control concepts to inflammatory diseases [7].
Intervention Protocol:
This compound's established, titratable IV protocol makes it a valuable tool for acute cardiac rate control, while its short half-life and emerging immunomodulatory effects offer a compelling profile for further therapeutic exploration in inflammatory and critical care syndromes.
The use of this compound in refractory VF/pVT is grounded in counteracting the detrimental effects of high catecholamine levels during cardiac arrest. Standard Advanced Cardiac Life Support (ACLS) involves administering high-dose epinephrine, which, while improving coronary perfusion pressure via α-adrenergic effects, also exerts strong β-adrenergic effects. This can lead to increased myocardial oxygen demand, calcium overload in cardiomyocytes, and electrical instability, potentially perpetuating VF [1].
As a cardioselective β-1 adrenergic receptor blocker, this compound competitively inhibits catecholamines. Proposed mechanisms for its benefit in refractory VF/pVT include:
Current evidence is primarily from observational studies and small trials, indicating a potential benefit for achieving Return of Spontaneous Circulation (ROSC), with a less clear impact on long-term survival and neurological outcomes.
Table 1: Summary of Key Clinical Studies on this compound for Refractory VF/pVT
| Study Type / Source | Patient Population | Intervention | Key Findings | Notes |
|---|
| Retrospective Case Series [2] | 29 In-Hospital Cardiac Arrest (IHCA) patients with refractory VF/pVT | this compound bolus + infusion after ACLS | Sustained ROSC: 79% Survival to Discharge: 59% | First case-series analysis in China. Shorter time to this compound admin. correlated with survival. | | Pre-Post Study [1] | 41 Out-of-Hospital Cardiac Arrest (OHCA) patients with refractory VF | this compound (500 mcg/kg bolus, then 0-100 mcg/kg/min infusion) vs. Control | Sustained ROSC: 56.3% (this compound) vs. 16% (Control) Survival to ICU: 56.3% vs. 16% Neurological Outcome: No significant difference | Single-center, retrospective. Suggests improved ROSC but not neuro outcome. | | UK HEMS Survey [3] | 19 UK Helicopter Emergency Services | Survey on practices for persistent VF/pVT | Only 2/19 (11%) services reported having a protocol for this compound use. | Highlights varied practices and the novelty of this approach. | | Scoping Review [4] | 66 patients from 2 studies | Review of this compound for refractory VF/pVT OHCA | Sustained ROSC was significantly more common with this compound. No significant improvement in survival to discharge or neuro outcome. | Concludes evidence is limited and insufficient for widespread implementation. |
Pharmacokinetics: this compound is an ideal candidate for acute resuscitation due to its ultra-short half-life of approximately 9 minutes. It is rapidly metabolized by erythrocyte esterases, leading to a quick onset of action (within 60 seconds) and rapid offset of effects (10-30 minutes) after infusion is stopped. This allows for easy titration and reduces the risk of prolonged adverse effects [5].
Dosage Forms: It is available as [5] [6]:
Proposed Dosing Protocol for Refractory VF/pVT (Off-Label): The most common regimen reported in studies is:
Table 2: this compound Dosing Summary for Refractory VF/pVT and Other Conditions
| Indication | Loading Dose | Maintenance Infusion | Notes |
|---|---|---|---|
| Refractory VF/pVT (Off-label) [5] | 500 mcg/kg over 1 min | 50-100 mcg/kg/min, titrate to max 200 mcg/kg/min | Administered during ongoing CPR after standard ACLS has failed. |
| SVT / Atrial Fibrillation (FDA-approved) [6] | 500 mcg/kg over 1 min | 50 mcg/kg/min for 4 min; may increase by 50 mcg/kg/min every 4 min to max 200 mcg/kg/min | Titrate to desired heart rate control. |
| Perioperative Tachycardia/Hypertension (FDA-approved) [6] | 500 mcg/kg over 1 min (gradual control) or 1 mg/kg over 30 sec (immediate control) | 50 mcg/kg/min (gradual) or 150 mcg/kg/min (immediate); max 200-300 mcg/kg/min | For hypertension, higher doses (up to 300 mcg/kg/min) may be needed. |
The following diagram outlines a proposed clinical decision pathway for considering this compound administration in cardiac arrest.
Contraindications and Precautions [5] [6]: this compound is contraindicated in:
While preliminary data is encouraging, significant gaps remain:
Future research should focus on multicenter RCTs comparing this compound to standard therapy, with primary endpoints of survival with favorable neurological outcome.
The diagram below illustrates the proposed cellular mechanism of action for this compound in refractory VF.
This compound represents a novel and physiologically rational adjunct for managing refractory VF/pVT. Current evidence, though limited primarily to retrospective studies, suggests it may improve rates of ROSC. However, its impact on long-term survival and neurological recovery requires validation through high-quality, prospective, randomized controlled trials. Researchers and clinicians should consider these application notes as a foundation for protocol development and further investigation into this potentially life-saving therapy.
Weaning from mechanical ventilation represents a critical transition period in intensive care management, with tachycardia occurring in approximately 30-50% of patients during this process. This sympathetic overactivity can precipitate weaning failure through increased myocardial oxygen demand, reduced diastolic filling time, and potential cardiac ischemia. Esmolol hydrochloride, an ultra-short-acting cardioselective β1-adrenergic receptor antagonist, offers unique advantages in this setting due to its rapid onset (60 seconds) and brief duration of action (9-minute half-life), allowing precise titratability during dynamic weaning periods. The pathophysiological basis for weaning-related tachycardia involves complex interactions between sympathetic nervous system activation, increased catecholamine release, and the cardiovascular stress response to breathing spontaneously after a period of mechanical support. Current evidence suggests that proactive management of heart rate during weaning may improve success rates, particularly in patients with underlying cardiac vulnerability or those demonstrating excessive sympathetic responses during spontaneous breathing trials.
This compound exhibits several distinct pharmacological properties that make it uniquely suited for controlling tachycardia during the weaning process. As a competitive β1-adrenergic receptor antagonist, this compound selectively blocks catecholamine effects at cardiac receptor sites, reducing heart rate (negative chronotropy), myocardial contractility (negative inotropy), and atrioventricular conduction (negative dromotropy). Its high cardioselectivity minimizes the risk of bronchoconstriction—a valuable safety feature in ventilated patients with underlying reactive airway disease. The drug undergoes rapid metabolism via erythrocyte esterases (not hepatic pathways), resulting in a consistently short elimination half-life of approximately 9 minutes regardless of renal or hepatic function. This unique metabolic pathway eliminates the need for dosage adjustments in organ dysfunction and provides predictable offset of effect within 10-30 minutes after discontinuation—a critical safety feature when hemodynamic status may change rapidly during weaning trials.
During weaning, this compound provides several cardioprotective effects beyond simple heart rate reduction. By attenuating sympathetic overdrive, the drug reduces myocardial oxygen consumption, improving the balance between supply and demand in patients with coronary artery disease. This effect is particularly important during the transition from positive-pressure to negative-pressure ventilation, which increases left ventricular afterload. Additionally, this compound helps prevent weaning-induced cardiac dysfunction, a phenomenon characterized by acute increases in left ventricular end-diastolic pressure and pulmonary edema development in vulnerable patients. Through modulation of the adrenergic stress response, this compound may also reduce the incidence of atrial and ventricular arrhythmias that can complicate weaning attempts in critically ill patients.
Table 1: this compound Key Characteristics for Weaning Applications
| Characteristic | Specification | Clinical Significance in Weaning |
|---|---|---|
| Onset of Action | 60 seconds | Allows rapid control of emergent tachycardia |
| Time to Steady State | 5 minutes (2 minutes with loading dose) | Permits quick achievement of therapeutic effect |
| Elimination Half-life | 9 minutes | Enables rapid reversal if hemodynamic instability occurs |
| Metabolism | Erythrocyte esterases (independent of hepatic/renal function) | No dosage adjustment needed in organ dysfunction |
| Selectivity | Cardioselective β1-adrenergic blocker | Minimal bronchoconstrictive risk |
| Primary Elimination Route | Renal (as metabolite) | Predictable clearance in critically ill |
| Protein Binding | 55% | Moderate, consistent binding characteristics |
Recent clinical investigations have demonstrated the efficacy and safety of this compound for preventing tachycardia during ventilator weaning. A landmark randomized, double-blind, placebo-controlled trial conducted by PMC examined 90 patients undergoing general anesthesia with tracheal extubation, comparing a single bolus dose of this compound (2 mg/kg) versus placebo. The study found a dramatic reduction in the incidence of tachycardia in this compound-treated patients compared to placebo (2.2% vs. 48.9%, RR: 0.04, 95% CI: 0.01-0.32, p=0.002). Additionally, the this compound group demonstrated significantly lower rates of hypertension (4.4% vs. 31.1%, RR: 0.14, 95% CI: 0.03-0.6, p=0.004), supporting the drug's effect on attenuating overall sympathetic response during extubation.
The extubation quality was substantially improved with this compound administration, with approximately twice as many patients in the this compound group experiencing no coughing (91.1% vs. 46.7%) and a five-fold reduction in bucking (8.9% vs. 44.5%, RR: 0.20, 95% CI: 0.1-0.5, p=0.002). The number needed to treat (NNT) for preventing bucking was 2.8, indicating high clinical efficacy. These findings are particularly relevant to ventilator weaning, as they demonstrate this compound's ability to modulate not only cardiovascular responses but also upper airway reflexes that can complicate the weaning process.
Further supporting evidence comes from investigations of this compound in other critical care contexts. Research published in Intensive Care Medicine Experimental has explored this compound's role in cardioprotection during resuscitation, demonstrating its potential to counteract the detrimental β-adrenergic effects of adrenaline administration. While this study focused on cardiac arrest rather than ventilator weaning specifically, it provides important mechanistic insights into how this compound may protect against catecholamine-induced myocardial injury during periods of physiological stress—a relevant consideration during weaning. Additionally, Frontiers in Pharmacology has documented this compound's beneficial effects on immune modulation in sepsis, suggesting potential pleiotropic effects beyond cardiovascular stabilization that may be relevant in the complex inflammatory milieu of critically ill patients requiring mechanical ventilation.
Table 2: Clinical Outcomes of this compound for Prevention of Weaning-Associated Tachycardia
| Outcome Measure | This compound Group (n=45) | Placebo Group (n=45) | Statistical Significance |
|---|---|---|---|
| Tachycardia Incidence | 2.2% | 48.9% | RR: 0.04 (95% CI: 0.01-0.32), p=0.002 |
| Hypertension Incidence | 4.4% | 31.1% | RR: 0.14 (95% CI: 0.03-0.6), p=0.004 |
| No Coughing During Extubation | 91.1% | 46.7% | p<0.001 |
| Bucking Incidence | 8.9% | 44.5% | RR: 0.20 (95% CI: 0.1-0.5), p=0.002 |
| Overall Extubation Quality | Significantly improved | Reference | p<0.001 |
The appropriate identification of candidates for this compound administration during weaning is crucial for maximizing benefit while minimizing risks. Ideal candidates include patients with pre-existing coronary artery disease, those with demonstrated tachycardia during previous weaning attempts, individuals with reduced ejection fraction, and patients exhibiting significant hypertensive responses or myocardial ischemia during spontaneous breathing trials. Comprehensive screening should include assessment of left ventricular function, volume status, and baseline electrical conduction. Exclusion criteria comprise patients with second- or third-degree atrioventricular block without pacemaker protection, severe bronchospastic disease, cardiogenic shock, decompensated heart failure, or known hypersensitivity to this compound. Prior to initiation, ensure adequate volume resuscitation and stable hemodynamics without significant vasopressor requirements (preferably norepinephrine dose <0.1 mcg/kg/min).
For prevention of weaning-related tachycardia, administer this compound as a single bolus dose of 2 mg/kg diluted in 20 ml normal saline, infused over 2 minutes immediately before initiating the spontaneous breathing trial or extubation attempt. This specific dosing regimen is supported by the controlled trial evidence and provides adequate β-blockade to attenuate the sympathetic response during this critical period. For patients requiring prolonged coverage throughout a more extended weaning process, consider an initial loading dose of 500 mcg/kg over 1 minute followed by a continuous infusion starting at 50 mcg/kg/min, titrating upward by 25-50 mcg/kg/min every 5-10 minutes until target heart rate control is achieved (typically 80-100 bpm), with a maximum dose of 300 mcg/kg/min.
Preparation instructions: For bolus administration, dilute 2 mg/kg this compound in 20 ml normal saline (0.9% sodium chloride). For continuous infusion, prepare a solution of 2500 mg this compound in 250 ml compatible fluid (resulting concentration: 10 mg/ml). Administer via dedicated intravenous line preferably through a central venous catheter, though peripheral administration is acceptable with careful monitoring for extravasation. Duration of therapy should typically be limited to the weaning period (usually <24 hours), with transition to longer-acting agents if continued β-blockade is required post-extubation.
Implement continuous cardiac monitoring with particular attention to heart rate, blood pressure, and cardiac rhythm throughout this compound administration and for at least 30 minutes after discontinuation. Monitor for asymptomatic hypotension (occurring in approximately 25% of patients) and symptomatic hypotension (occurring in approximately 12% of patients), which represent the most common adverse effects. Have reversal agents readily available, including intravenous fluids and direct β-adrenergic agonists like isoproterenol or dobutamine if severe bradycardia or hypotension occurs. Note that the short duration of this compound typically means that discontinuation alone will reverse adverse effects within 10-30 minutes.
For management of excessive bradycardia (HR <60 bpm), immediately discontinue this compound infusion and consider administration of atropine 0.5 mg IV if symptomatic. For clinically significant hypotension (MAP <65 mmHg), reduce or discontinue this compound and administer IV fluid boluses; consider vasopressors if unresponsive. In cases of bronchospasm (rare with cardioselective agent), discontinue this compound and administer bronchodilators. Continuously assess weaning parameters and respiratory status throughout this compound administration, as excessive β-blockade could potentially mask signs of respiratory distress.
The successful transition from mechanical ventilation to spontaneous breathing requires complex cardiovascular compensation that may unmask underlying cardiac vulnerability. Several interconnected physiological mechanisms contribute to tachycardia during weaning. The sudden shift from positive-pressure to negative-pressure ventilation increases left ventricular transmural pressure and afterload, which can impair myocardial function in susceptible individuals. Simultaneously, the increased work of breathing elevates metabolic demand and sympathetic tone. Additionally, the stress response to airway stimulation and potential hypoxemia or hypercapnia during early spontaneous breathing further drives catecholamine release and heart rate elevation.
This compound exerts its therapeutic effect through competitive inhibition of catecholamines at cardiac β1-adrenergic receptors. This blockade reduces sinus node automaticity, decreases atrial and atrioventricular nodal conduction velocity, and lowers myocardial contractility—all contributing to heart rate reduction. Beyond these direct electrophysiological effects, this compound improves the myocardial oxygen supply-demand balance by reducing heart rate (increasing diastolic perfusion time) and decreasing contractility (lowering oxygen consumption). This is particularly important during weaning, when tachycardia and increased afterload may precipitate ischemia in patients with coronary artery disease. The following diagram illustrates the pathophysiological pathways of weaning-induced tachycardia and this compound's sites of therapeutic action:
Implement a structured monitoring approach throughout this compound administration. Record baseline heart rate, blood pressure, cardiac rhythm, and filling pressures (if available) before initiation. During infusion, monitor continuous ECG with particular attention to heart rate trends, arrhythmias, and ischemic changes. Obtain non-invasive blood pressure measurements every 2-5 minutes during dose titration and every 15 minutes during maintenance infusion. For patients with arterial lines, continuous pressure monitoring provides immediate feedback on hemodynamic response. Assess perfusion markers including skin temperature, capillary refill, mental status, and urine output hourly to ensure adequate cardiac output despite heart rate reduction.
Correlate this compound administration with standard weaning parameters to ensure that heart rate control does not mask signs of respiratory failure. Continuously monitor respiratory rate, oxygen saturation, and work of breathing signs. Periodically assess rapid shallow breathing index (RSBI) during spontaneous breathing trials, targeting values <105. Monitor for paradoxical breathing patterns, accessory muscle use, and diaphoresis that might indicate inadequate respiratory compensation. Document arterial blood gases before and during significant weaning attempts to ensure maintenance of adequate gas exchange.
This compound represents a valuable therapeutic option for preventing tachycardia during mechanical ventilation weaning, particularly in patients with underlying cardiac disease or those demonstrating excessive sympathetic responses. Its unique pharmacological profile—characterized by rapid onset, short duration of action, and cardioselectivity—provides the titratability needed in the dynamic weaning environment. Evidence from controlled trials demonstrates significant reductions in tachycardia incidence and improvements in extubation quality with appropriate this compound administration. Implementation of the described protocol, with careful attention to patient selection, dosing, and monitoring, can potentially enhance weaning success rates while minimizing cardiovascular complications. Future research should focus on optimal dosing strategies in specific patient subgroups and the potential impact on long-term outcomes including ventilator-free days and ICU length of stay.
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection, with septic shock representing a subset with profound circulatory and metabolic abnormalities, carrying a high mortality rate [1] [2]. The pathophysiology involves a complex interplay of pro-inflammatory and anti-inflammatory responses, often culminating in immune paralysis and increased susceptibility to secondary infections [1]. The sympathetic nervous system (SNS) is highly activated during sepsis, leading to excessive catecholamine release, tachycardia, and myocardial depression [1] [3].
Esmolol, a highly selective β1-adrenergic receptor blocker with an ultrashort half-life, has emerged as a potential therapeutic agent in sepsis. Its benefits are now understood to extend beyond heart rate control to include significant immunomodulatory properties [1] [3]. The dual mechanisms of action are as follows:
The following diagram illustrates the core mechanisms through which this compound confers benefit in sepsis, integrating both cardiovascular and immunomodulatory pathways:
Recent meta-analyses of randomized controlled trials (RCTs) and new clinical studies provide robust evidence supporting the use of this compound in sepsis.
Table 1: Key Clinical Outcomes from Meta-Analyses of RCTs
| Outcome Measure | Effect of this compound vs. Control | Statistical Summary | References |
|---|---|---|---|
| 28-Day Mortality | Significant Reduction | RR: 0.69 (95% CI: 0.60-0.81); P < 0.0001 | [2] |
| Heart Rate (HR) | Significant Reduction | SMD: -1.15 (95% CI: -1.34 to -0.96); P < 0.0001 | [2] |
| Cardiac Troponin I (cTnI) | Significant Reduction | SMD: -0.88 (95% CI: -1.13 to -0.64); P < 0.0001 | [2] |
| ICU Length of Stay | Significant Reduction | SMD: -0.46 (95% CI: -0.62 to -0.30); P < 0.0001 | [2] |
| Mechanical Ventilation Duration | Significant Reduction | SMD: -0.28 (95% CI: -0.48 to -0.09); P = 0.004 | [2] |
| Central Venous O2 Saturation (ScvO2) | Significant Increase | SMD: 0.66 (95% CI: 0.44 to 0.88); P < 0.0001 | [2] |
| Mean Arterial Pressure (MAP) | No Significant Change | SMD: 0.17 (95% CI: -0.07 to 0.40); P = 0.16 | [2] |
| Norepinephrine Dosage | No Significant Change | SMD: 0.08 (95% CI: -0.13 to 0.29); P = 0.46 | [2] |
A 2025 retrospective observational study provided further insights into immune-specific outcomes [1]. The this compound group demonstrated significantly higher survival rates at both 14 days (80% vs. 41.67%, p < 0.01) and 28 days (75.38% vs. 30.00%, p < 0.01) compared to the control group. Furthermore, this compound treatment resulted in a bidirectional regulation of T-cell counts, increasing CD4+ and CD8+ T-cell counts in patients with higher baseline immune function and decreasing them in patients with hyperinflammation, suggesting an immune-normalizing effect (P < 0.01) [1].
This section outlines a proposed protocol for the clinical application of this compound in septic patients, based on parameters used in recent successful trials [1] [2] [5].
Table 2: Clinical Administration Protocol for this compound in Sepsis
| Parameter | Recommendation |
|---|---|
| Target Population | Septic or septic shock adult patients with persistent tachycardia (HR > 95-100 bpm) after adequate volume resuscitation and vasopressor support [1] [6] [5]. |
| Exclusion Criteria | Severe cardiogenic shock, high-grade heart block, significant bradycardia, long-term β-blocker use, severe asthma/COPD [1] [5]. |
| Administration | Continuous intravenous infusion via central or peripheral line. |
| Initial Dose | 25 mg/h or 0.05 mg/kg/min [1] [6]. |
| Titration | Increase by 5-20 μg/kg/min every 10-20 minutes until target HR is reached [5]. |
| Target Heart Rate | 80-100 beats per minute (bpm) [1] [6]. |
| Maximum Dose | Varies by protocol; commonly 0.2-0.3 mg/kg/min or up to 240 mg/h [1] [2]. |
| Duration of Infusion | Typically 3-7 days, or until hemodynamic stability is achieved and vasopressor support is weaned [1]. |
| Monitoring | Continuous ECG, invasive arterial pressure, SvO2/ScvO2, lactate. Assess volume status pre-initiation and regularly during infusion [5]. |
Initiation of this compound requires a stable hemodynamic foundation. A pre-infusion safety check is crucial to ensure adequate volume resuscitation and absence of cardiogenic shock [5]. This compound does not significantly affect mean arterial pressure (MAP) or norepinephrine dosage, indicating its safety in the context of maintained vasopressor support [2]. If significant hypotension (MAP < 65 mmHg) or bradycardia (HR < 60 bpm) occurs, the infusion should be reduced or temporarily discontinued [1].
For research purposes, detailed preclinical protocols help elucidate the immunomodulatory mechanisms of this compound. The following workflow and signaling pathway are based on a 2023 study in a rat model of septic shock [3].
The beneficial immunomodulatory effects of this compound, particularly at lower doses, are mediated through specific intracellular pathways that influence T-cell survival and differentiation, as illustrated below [3].
Key Experimental Findings from Preclinical Models:
Current evidence strongly suggests that this compound is a safe and effective adjunct therapy for sepsis and septic shock, providing dual cardiovascular and immunomodulatory benefits. The key advantages include reduced short-term mortality, cardioprotection, control of excessive sympathetic drive, and modulation of the dysregulated immune response.
Future research should focus on large-scale, multicenter randomized controlled trials to confirm these findings and refine patient selection criteria [1]. Further investigation is needed to determine the optimal dosing strategies that maximize immunomodulation while maintaining hemodynamic stability and to better understand the precise molecular mechanisms underlying this compound's bidirectional regulation of the immune system [1] [3].
Laryngoscopy and tracheal intubation (LTI) provoke a significant sympathetic adrenergic response, leading to transient but potentially dangerous increases in heart rate (HR) and blood pressure (BP). This hemodynamic stress results from catecholamine release and can induce tachycardia and hypertension, posing risks of myocardial ischemia, arrhythmia, and cerebrovascular events, especially in patients with cardiovascular comorbidities [1] [2] [3].
Esmolol hydrochloride is an ultra-short-acting, cardioselective β-1 adrenergic receptor antagonist. Its mechanism involves competitive blockade of β-1 receptors in the myocardium, producing:
A key pharmacologic advantage is its rapid hydrolysis by erythrocyte esterases, resulting in an extremely short half-life of approximately 9 minutes. This allows for precise titratability and rapid offset of effect, making it uniquely suited for managing brief, predictable hemodynamic stressors like intubation [4] [5].
This compound demonstrates significant efficacy in attenuating the hemodynamic response to laryngoscopy and intubation across multiple clinical studies. The table below summarizes key quantitative findings from clinical investigations and meta-analyses.
Table 1: Summary of this compound's Efficacy in Attenuating Hemodynamic Response to Laryngoscopy and Intubation
| Parameter | Baseline Mean (SD) | Post-Intubation Change with this compound | Post-Intubation Change with Control | P-value | Study Details |
|---|---|---|---|---|---|
| Heart Rate (bpm) | ~70-80 bpm | +9.3% from baseline [6] | +29.6% from baseline [6] | <0.05 | Meta-analysis of 36 RCTs (n=2,009) |
| 82.0 ± 8.8 bpm at laryngoscopy [7] | Significant rise for first 2-3 mins [8] | <0.05 | Clinical RCT | ||
| Systolic BP (mmHg) | ~120-130 mmHg | +9.1% from baseline [6] | +26.3% from baseline [6] | <0.05 | Meta-analysis of 28 RCTs |
| Attenuated rise, settled early [8] | Significant rise for first 2 mins [8] | <0.05 | Study in diabetic patients | ||
| Diastolic BP (mmHg) | ~70-80 mmHg | +22.8% from baseline [6] | +34.2% from baseline [6] | <0.05 | Meta-analysis of 14 RCTs |
| Mean Arterial Pressure (mmHg) | ~90-100 mmHg | +10.6% from baseline [6] | +21.4% from baseline [6] | <0.05 | Meta-analysis of 16 RCTs |
When compared to other agents used for hemodynamic attenuation:
Vs. Dexmedetomidine (α-2 agonist): A 2025 systematic review and meta-analysis concluded that dexmedetomidine provided more effective attenuation of heart rate and blood pressure at 1, 3, 5, and 10 minutes after intubation [1]. Another 2025 study found heart rate during laryngoscopy was significantly lower with dexmedetomidine (77.6 ± 8.2 bpm) versus this compound (82.0 ± 8.8 bpm) [7].
Vs. Fentanyl (opioid): A 2023 scoping review found fentanyl was more effective at preventing hypertensive episodes, while this compound was particularly effective for heart rate control. Combination therapy showed enhanced efficacy but increased risk of significant hypotension [9].
In Diabetic Patients: this compound (1 mg/kg) with low-dose fentanyl (1.5 μg/kg) effectively attenuated pressor response in controlled diabetic patients, a population at high risk for silent myocardial ischemia [8].
This protocol is adapted from multiple RCTs for adult patients undergoing elective surgery [2] [3] [8].
Table 2: Standard Bolus Administration Protocol
| Protocol Step | Specifications | Additional Notes |
|---|
| Pre-study Preparation | • Obtain ethics approval & informed consent • Confirm ASA Physical Status I-III patients • Exclude: difficult airway, β-blocker allergy, severe bradycardia, heart block, decompensated HF, active bronchospasm | Pre-anesthetic assessment should include ECG | | Pre-medication & Baseline | • Standard pre-anesthetic fasting • Consider low-dose anxiolytic (e.g., lorazepam) night before • Fentanyl (1.5-2 μg/kg) 5 minutes before induction • Establish IV access & pre-load with crystalloid (10 mL/kg) • Record baseline HR, BP, SpO₂ | Fentanyl synergistically improves efficacy [8] | | Drug Preparation | This compound 100 mg/10 mL (10 mg/mL) OR This compound 1.5-2.0 mg/kg drawn to 10 mL with normal saline | For 70 kg patient: ~105-140 mg this compound | | Administration Timing | Administer IV over 60 seconds, 2-3 minutes before induction agent | Critical timing for peak effect during intubation | | Induction & Intubation | • Induce with propofol (2 mg/kg) 60 sec after this compound completion • Neuromuscular blocker (e.g., rocuronium 0.6 mg/kg) • Begin laryngoscopy 90-120 seconds after induction • Limit laryngoscopy duration to <30 seconds | Prolonged laryngoscopy >45 sec diminishes effect | | Data Collection | Record HR & BP at: baseline, pre-induction, during laryngoscopy, 1, 3, 5, 7, and 10 minutes post-intubation | Continuous ECG monitoring recommended |
The following workflow diagram illustrates the sequential steps and timing of this standard bolus protocol.
For patients with coronary artery disease or poorly controlled hypertension, a bolus-plus-infusion regimen provides more sustained control [4] [6].
Table 3: Bolus-plus-Infusion Regimen for Enhanced Control
| Protocol Step | Specifications | Therapeutic Goal |
|---|---|---|
| Loading Dose | 500 μg/kg administered over 60 seconds | Rapid receptor saturation |
| Infusion Phase | 50-300 μg/kg/min titrated to effect | Maintenance of β-blockade |
| Initiation Timing | Start 5 minutes before induction | Steady-state achievement |
| Titration | Increase by 50 μg/kg/min every 5 min as needed | HR control <100 bpm |
| Duration | Continue through intubation, taper post-procedure | Prevent rebound tachycardia |
This compound is generally well-tolerated but requires careful hemodynamic monitoring [4].
Most Common Adverse Effects: The most frequent adverse reactions are hemodynamic:
Management Strategies:
Contraindications: Sinus bradycardia, heart block >1st degree, cardiogenic shock, decompensated heart failure, and bronchospastic disease [4].
This compound remains a valuable agent for attenuating the hemodynamic response to laryngoscopy and intubation due to its rapid onset, short duration, and favorable safety profile. Current evidence supports its efficacy particularly for heart rate control, with optimal dosing of 1.5-2 mg/kg IV 2-3 minutes before induction.
For drug development and clinical research, several areas merit investigation:
These application notes provide a framework for preclinical and clinical studies investigating this compound's role in perioperative hemodynamic management.
Reperfusion ventricular fibrillation is a common complication following the release of the aortic cross-clamp during open-heart surgery, with reported incidence rates as high as 70-96% [1]. Prophylactic administration of esmolol has been demonstrated to significantly reduce its occurrence and improve postoperative outcomes.
The following table summarizes quantitative findings from recent clinical studies on this compound in cardiac surgery contexts:
| Study Focus & Population | Intervention Protocol | Key Efficacy Findings | Key Safety & Outcome Findings |
|---|
| Prevention of Reperfusion VF (Patients undergoing heart valve or aortic surgery; n=260 planned) [1] [2] | Prophylactic this compound (500 μg/kg bolus, then 100-300 μg/kg/min infusion) vs. Amiodarone (300 mg), administered 10 min before aortic opening. | Primary Outcome: Incidence of reperfusion VF. Secondary Outcomes: Rate of automatic cardiac resuscitation, defibrillation energy/frequency, pacemaker use [1] [2]. | Hemodynamic parameters (HR, MAP, CVP) and blood gas analysis recorded at multiple time points [1]. | | Reduction of Low Cardiac Output Syndrome (LCOS) (Patients with mitral regurgitation undergoing mitral valve surgery; n=322) [3] | this compound administered after anesthesia induction and before aortic cross-clamping. | LCOS incidence significantly reduced: 13.0% (this compound) vs. 30.4% (Control) after propensity matching (p=0.006) [3]. | Peak CK-MB release lower in this compound group (57 ± 31 µg/mL vs. 83 ± 79 µg/mL, p=0.008). Reduced acute kidney injury and shorter ICU stay [3]. | | Adjunct to Cardioplegia (Patients undergoing cardiac surgery) [3] | this compound used before cardioplegia and as a cardioplegia adjuvant. | Reduced cardiac troponin release after surgery, indicating enhanced myocardial protection [3]. | | | Management of Established VF (Patients with left ventricular hypertrophy; n=54) [4] | 1 mg/kg this compound administered 30 seconds before aortic cross-clamp release; repeated if needed for VF. | Adjunctive use for managing VF after it occurs [4]. | |
A clear understanding of this compound's pharmacology is essential for protocol design. Its key characteristics are summarized below:
| Attribute | Description |
|---|---|
| Drug Class | Cardioselective β-1 adrenergic receptor blocker (Class II antiarrhythmic) [5]. |
| Mechanism of Action | Competitive antagonist of β-1 receptors, reducing heart rate (negative chronotropy), contractility (negative inotropy), and AV conduction (negative dromotropy) [5]. |
| Onset of Action | Very rapid; within 60 seconds [5]. |
| Time to Steady State | Within 5 minutes of infusion initiation (2 minutes if a loading dose is used) [5]. |
| Half-Life | Extremely short; approximately 9 minutes [5]. |
| Metabolism & Elimination | Rapid hydrolysis by erythrocyte esterases; metabolite excreted in urine. No dose adjustment needed for renal or hepatic impairment [5]. |
| Primary Indications | FDA-approved for supraventricular tachycardia and perioperative tachycardia/hypertension [5]. |
| Off-Label/Investigational Uses | Prevention of reperfusion VF, management of refractory VT/VF, aortic dissection, and cardioprotection during surgery [5]. |
This protocol is adapted from a registered randomized controlled trial comparing this compound to amiodarone in patients undergoing heart valve or aortic surgery [1].
Objective: To compare the efficacy of prophylactic this compound versus amiodarone in reducing the incidence of reperfusion ventricular fibrillation following open heart surgery.
Study Design: Single-center, prospective, double-blind, randomized controlled trial.
Patient Population:
Randomization & Blinding:
Anesthesia & Surgical Management:
Intervention Protocol:
VF Management:
Outcome Measures:
This in vivo protocol elucidates the cardioprotective mechanism of this compound, particularly in combination with milrinone [6].
Objective: To determine whether late-ischemia/early reperfusion therapy with this compound, alone or in combination with milrinone, reduces left ventricular myocardial infarct size via the PKA/Akt signaling pathway.
Animal Model: Rat model of acute myocardial infarction (30-minute coronary artery ischemia followed by 4-hour reperfusion) [6].
Experimental Groups:
Dosing Regimen:
Primary Outcome Measure:
Mechanistic Assessments:
Beyond its immediate beta-blocking effects, this compound appears to activate intrinsic cardioprotective signaling pathways, particularly when administered at the critical transition from ischemia to reperfusion.
Diagram 1: Proposed Cardioprotective Signaling Pathway of this compound during Reperfusion. This diagram integrates findings from mechanistic studies. Beta-1 blockade by this compound during the high catecholamine surge of reperfusion may allow unopposed stimulation of beta-2 adrenergic receptors (β₂-AR). This, potentially synergistically with PDE3 inhibitors like milrinone, elevates cAMP, activating Protein Kinase A (PKA). PKA subsequently phosphorylates and activates Akt, a key survival kinase, leading to anti-apoptotic effects and reduced infarct size [6].
The following table provides specific dosing information for implementing this compound in experimental and clinical protocols.
| Context | Loading Dose | Maintenance Infusion | Notes |
|---|---|---|---|
| Prophylaxis for Reperfusion VF [1] | 500 μg/kg over 1 min | 100-300 μg/kg/min | Start before aortic unclamping; stop 10 min after. |
| Perioperative Tachycardia/Hypertension [5] | 500 μg/kg over 1 min OR 1000 μg/kg over 30 sec | 50-300 μg/kg/min | Titrate to desired heart rate and blood pressure. | | Refractory VF (Off-label) [5] | 500 μg/kg bolus | 50 μg/kg/min | Requires further clinical validation. | | Rodent MI/R Model [6] | N/A | 10 μg/kg/min for 10 min | Infused over the late-ischemia/early-reperfusion period. |
Administration Notes:
This compound represents a promising therapeutic agent for preventing reperfusion injury and VF in cardiac surgery. Its unique combination of rapid onset, short duration of action, and potential activation of intrinsic cardioprotective pathways makes it a valuable subject for further research. Key areas for future investigation include:
Refractory Ventricular Fibrillation (RVF) is a life-threatening condition characterized by persistent VF despite standard Advanced Cardiac Life Support (ACLS) measures, including at least three defibrillation attempts, epinephrine, and an antiarrhythmic like amiodarone [1] [2]. It represents a specific subset of out-of-hospital cardiac arrest (OHCA) with notoriously dismal outcomes [1].
The physiological rationale for using esmolol, an ultrashort-acting, cardioselective β-1 adrenergic receptor blocker, stems from the understanding that RVF is often driven by a profound adrenergic surge, frequently secondary to acute coronary occlusion and myocardial ischemia [1]. By competitively antagonizing catecholamines at β-1 receptors in the heart, this compound can decrease heart rate, contractility, and conduction velocity. This reduction in myocardial oxygen demand and attenuation of the adrenergic storm may help stabilize the myocardium and facilitate successful defibrillation [3].
The table below summarizes key findings from recent studies investigating prehospital this compound for RVF.
| Study Type & Reference | Patient Population | This compound Dosing Regimen | Key Efficacy Findings | Key Feasibility & Safety Findings |
|---|
| Retrospective Analysis [1] | 70 patients with RVF (61 received this compound) vs. 63 historical controls | Single IV bolus of 0.5 mg/kg | • Prehospital ROSC: 38% (this compound) vs. 24% (control); p=0.09 • Survival to Discharge: 5 patients in each group | • Feasibility: 87% of eligible RVF patients received this compound • No major safety concerns reported in this cohort | | Systematic Review [4] | 2 observational studies (66 total patients) | Varied (e.g., 500 mcg/kg bolus, 50-100 mcg/kg/min infusion) | • Sustained ROSC: Significantly more common with this compound (Pooled RR not provided) • Survival to Discharge: No statistically significant difference | • Evidence Quality: Very low (GRADE), high risk of confounding • Conclusion: Inconclusive, more trials needed | | Scoping Review [2] [5] | 2 peer-reviewed articles (22 patients received this compound) | Not specified in review | • Sustained ROSC: More common in this compound group • Neurological Outcome: No significant findings | • Evidence Base: Paucity of research, limited evidence to support widespread use |
Based on the most successful feasibility study [1], the following protocol can be adapted for research or clinical application.
A high-fidelity training program for EMS clinicians is essential for protocol success, as demonstrated in the feasibility study [1]:
For research purposes, key data points and outcomes should be systematically collected:
The following workflow diagram illustrates the patient pathway and decision points for this protocol.
While the reviewed studies reported successful implementation without major safety events, this compound is a potent cardiovascular agent with known risks that require vigilant monitoring [3] [8] [9].
The current body of evidence, while promising, is insufficient to support the routine implementation of prehospital this compound for RVF. Key priorities for future research include [2] [4]:
The administration of a single 0.5 mg/kg this compound bolus in the prehospital setting is feasible for well-trained EMS personnel and may improve the likelihood of achieving ROSC in patients with RVF. However, evidence from robust clinical trials linking this intervention to improved long-term survival is still lacking. Future high-quality RCTs will be essential to define the precise role, if any, of this compound in the management of this critical condition.
The tables below summarize the approved indications and corresponding dosing regimens for this compound. Note that all dosages are for intravenous administration [1] [2].
| Indication | Loading Dose | Initial Maintenance Infusion | Titration & Maximum Dose |
|---|---|---|---|
| Supraventricular Tachycardia (SVT) / Noncompensatory Sinus Tachycardia [1] [2] | 500 mcg/kg over 1 min [1] | 50 mcg/kg/min for 4 min [1] | ↑ by 50 mcg/kg/min increments every 4+ min. Max: 200 mcg/kg/min [1] [2]. |
| Perioperative Tachycardia & Hypertension (Gradual Control) [1] [3] | 500 mcg/kg over 1 min [1] | 50 mcg/kg/min for 4 min [1] | Re-bolus & ↑ infusion to 100 mcg/kg/min. Max for tachycardia: 200 mcg/kg/min; for hypertension: 300 mcg/kg/min [1] [2]. |
| Perioperative Tachycardia & Hypertension (Immediate Control) [3] | 1 mg/kg (or 80 mg fixed dose) over 30 sec [3] | 150 mcg/kg/min [3] | Titrate as required. Max: 300 mcg/kg/min [2]. |
| Hypertensive Emergency (Off-label) [1] | 500-1000 mcg/kg over 1 min [1] | 50 mcg/kg/min [1] | Titrate to max of 200-300 mcg/kg/min [1]. |
| Aortic Dissection (Off-label) [1] | 500 mcg/kg over 2-5 min [1] | 10-20 mcg/kg/min [1] | - |
Hypotension is the most frequent adverse reaction to this compound [1] [2]. The following workflow and guidance are critical for managing this effect in a research or clinical setting.
Supporting Rationale and Actions:
For researchers designing studies or troubleshooting experiments with this compound, the following factors are crucial.
| Consideration | Description & Impact on Research |
|---|---|
| Pharmacokinetics | Rapid hydrolysis by erythrocyte esterases; not reliant on hepatic or renal function. No dosage adjustment needed in renal/hepatic impairment [1] [4]. |
| Mechanism of Action | Cardioselective β-1 adrenergic blocker (Class II antiarrhythmic). Negative chronotropic and inotropic effects reduce heart rate, contractility, and myocardial oxygen demand [1] [4]. |
| Drug Interactions | Serious interactions with other CV drugs: concurrent IV use with verapamil is contraindicated (risk of bradycardia, asystole). Use cautiously with digoxin, clonidine, and diltiazem [3] [2]. |
| Contraindications | Severe sinus bradycardia, heart block >1st degree, sick sinus syndrome, decompensated HF, cardiogenic shock, pulmonary hypertension [2]. |
| Special Populations | Pregnancy (Category C): Can cause fetal bradycardia. Pediatrics: Safety not established; use is off-label. Geriatrics: Initiate at lower end of dosing range [1]. |
Q1: How should a subject be transitioned from an this compound infusion to a long-term oral beta-blocker?
Q2: What is the stability and compatibility of this compound with common IV fluids?
Q3: Why might a high this compound dose fail to control heart rate, and what should be done?
The table below summarizes key information about this compound from the search results, which is essential for designing experimental protocols.
| Aspect | Details |
|---|---|
| Mechanism of Action | Cardioselective β-1 adrenergic receptor antagonist (class II antiarrhythmic). Competitively blocks catecholamines, providing negative chronotropic and inotropic effects. [1] [2] |
| Pharmacokinetics | Onset of action: Within 60 seconds. [1] [2] Half-life: Approximately 9 minutes. [3] [1] [2] Metabolism: Rapid hydrolysis by erythrocyte esterases. [1] [2] | | FDA-Approved Indications | Short-term management of supraventricular tachycardia (e.g., atrial fibrillation/flutter) and non-compensatory sinus tachycardia. [1] | | Common Off-Label Uses in Research | Sepsis/Septic shock, Traumatic Brain Injury (TBI), ST-Elevation Myocardial Infarction (STEMI), Acute Pancreatitis. [3] [4] [5] | | Common Adverse Reactions | Asymptomatic hypotension (25%), Symptomatic hypotension (12%), bradycardia, hemodynamic compromise. [1] | | Toxicity / Overdose | Symptoms include severe bradycardia, hypotension, cardiac arrest, electromechanical dissociation, and loss of consciousness. [2] |
Since a definitive clinical protocol was not found, the following guidance is synthesized from the search results and general medical knowledge. This is for informational purposes only and must not replace institution-specific Standard Operating Procedures (SOPs).
| Action | Rationale & Methodological Notes |
|---|---|
| 1. Immediate Cessation | This compound's short half-life (9 min) means effects begin to reverse quickly after stopping the infusion. This is the first and most critical step. [3] [1] |
| 2. Hemodynamic Support | Fluid Administration: Consider a fluid challenge if hypotension is present and the subject's volume status permits. [4] Vasopressors: In severe cases, vasopressors like norepinephrine may be required to support blood pressure. [4] [6] | | 3. Advanced Interventions | Atropine: Can be used to treat significant bradycardia. [1] Vasoactive Infusions: Inotropes like dobutamine may be needed if there is associated low cardiac output. [5] | | Key Experimental Consideration | Titrate this compound to a physiological goal (e.g., a percentage reduction in heart rate) rather than a fixed high dose. This personalized approach can mitigate the risk of adverse events. [3] |
Q: What are the practical advantages of using this compound in early-phase critical illness research?
Q: Can this compound have beneficial effects at doses that do not cause bradycardia?
Q: What is a key safety consideration when testing this compound in conditions like traumatic brain injury?
The diagram below outlines a generalized safety-focused workflow for administering this compound in an experimental setting, based on common principles from the reviewed studies.
The provided information and workflow should serve as a starting point. It is crucial that you consult your institution's safety committee and develop detailed, validated protocols before beginning any experimentation.
| Feature | Landiolol | This compound |
|---|---|---|
| β1-Selectivity | 8x greater than this compound [1] [2] [3] | Baseline level of selectivity [3] |
| Typical Starting Dose | 1 µg/kg/min [1] [2] | 50 µg/kg/min [1] [2] |
| Typical Max Dose | 10 µg/kg/min [1] [2] | 200 µg/kg/min [1] [2] |
| Heart Rate Reduction | More rapid and substantial (-40 ± 20 BPM) [1] [2] | Less substantial (-30 ± 16 BPM) [1] [2] |
| Impact on Blood Pressure | No significant reduction in Mean Arterial Pressure (MAP) [1] [2] [4] | Significant reduction in MAP [1] [2] [4] |
| Proposed Key Advantage | Potent heart rate control without associated hemodynamic deterioration (hypotension) [1] [2] | - |
For researchers designing studies on weaning failure, the methodology from the 2025 study provides a robust model. The following diagram outlines the core workflow of this randomized, open-label trial.
Key Methodological Details:
Recent meta-analyses of Randomized Controlled Trials (RCTs) provide evidence for the potential benefits of this compound. The table below summarizes key quantitative findings:
| Outcome Measure | Effect of this compound | Statistical Summary | References |
|---|---|---|---|
| 28-day Mortality | Significant reduction | RR: 0.69 (95% CI: 0.60 to 0.81); P < 0.0001 [1] [2] | [1] [2] [3] |
| Heart Rate (HR) | Significant reduction | SMD: -1.15 (95% CI: -1.34 to -0.96); P < 0.0001 [1] [2] | [1] [2] [3] |
| Cardiac Troponin I (cTnI) | Significant reduction | SMD: -0.88 (95% CI: -1.13 to -0.64); P < 0.0001 [1] [2] | [1] [2] [3] |
| ICU Length of Stay | Significant reduction | SMD: -0.46 (95% CI: -0.62 to -0.30); P < 0.0001 [1] [2] | [1] [2] |
| Mechanical Ventilation Duration | Significant reduction | SMD: -0.28 (95% CI: -0.48 to -0.09); P = 0.004 [1] [2] | [1] [2] |
| Norepinephrine (NE) Dosage | No significant change | SMD: 0.08 (95% CI: -0.13 to 0.29); P = 0.46 [1] [2] | [1] [2] |
| Mean Arterial Pressure (MAP) | No significant change | SMD: 0.17 (95% CI: -0.07 to 0.40); P = 0.16 [1] [2] | [1] [2] [4] |
For researchers designing studies, here are methodologies from key clinical investigations.
The foundational step is to identify the correct patient population [5].
A common approach is to titrate this compound to a target heart rate. The following table synthesizes protocols from recent research:
| Protocol Aspect | Commonly Used Parameters | Example from Literature |
|---|---|---|
| Target Heart Rate | 80–100 beats per minute | 80–94 bpm [3] [8] |
| Initial/Bolus Dose | Often used, but practices vary. | 500 mcg/kg over 1 minute [9] |
| Initial Infusion Rate | Start low and titrate. | 0.05 mg/kg/min [3] |
| Titration | Increase incrementally to achieve target HR. | Increase by 50 mcg/kg/min every 4-10 minutes [6] [9] |
| Maximum Dose | Defined to limit risk of adverse effects. | 0.2–0.3 mg/kg/min or 2000 mg/h [1] [2] |
| Treatment Duration | Typically >48 hours, often 3-7 days. | "Early and prolonged administration" (3-7 days) [6] |
A comprehensive monitoring protocol should be established.
This section addresses common experimental and clinical concerns.
Q1: Does this compound worsen hypotension or reduce cardiac output in septic shock?
Q2: What are the critical safety thresholds for stopping this compound in a trial?
Q3: How does this compound provide benefits beyond heart rate control?
The following workflow diagram summarizes the key decision points in a proposed this compound research protocol.
The information provided is for research and informational purposes only. The use of this compound in septic shock is not currently a standard of care and remains an off-label application of the drug, which is officially approved for conditions like supraventricular tachycardia [9]. All experimental protocols must be conducted under appropriate ethical oversight and institutional approval.
The tables below summarize the hemodynamic changes observed in clinical studies after this compound administration in patients with septic shock.
Table 1: Key Hemodynamic Parameter Changes (Morelli et al., 2015-inspired protocol) This table summarizes findings from a study where this compound was titrated to control heart rate 24 hours after hemodynamic optimization in 56 septic shock patients [1].
| Parameter | Pre-Esmolol (Mean) | Post-Esmolol (Mean) | P-value |
|---|---|---|---|
| Heart Rate (HR) | 116.8 beats/min | 90.6 beats/min | < 0.001 |
| Cardiac Index (CI) | 4.0 L/min/m² | 3.3 L/min/m² | < 0.001 |
| Stroke Index (SI) | 34.1 mL/m² | 36.6 mL/m² | < 0.01 |
| Mean Arterial Pressure (MAP) | Not significantly changed | Not significantly changed | > 0.05 |
| Systemic Vascular Resistance Index (SVRI) | 15.14 mmHg/min/m²/L | 18.25 mmHg/min/m²/L | < 0.001 |
| Central Venous Pressure (CVP) | Not significantly changed | Not significantly changed | > 0.05 |
| Blood Lactate | 4.0 mmol/L | 3.6 mmol/L | < 0.05 |
| Central Venous-to-Arterial CO2 Difference (Pcv-aCO2) | 6.3 mmHg | 4.9 mmHg | < 0.001 |
Table 2: Hemodynamic Parameter Changes (Esmosepsis Pilot Study) This table summarizes findings from a pilot study where this compound was administered very early (median 9 hours) after norepinephrine initiation in 9 hyperkinetic septic shock patients. Note the different cardiac index response [2].
| Parameter | Baseline (H0) | During this compound Infusion | After this compound Cessation (H7) |
|---|---|---|---|
| Heart Rate (HR) | 115 (110-125) beats/min | 100 (92-103) beats/min | Returned to baseline |
| Cardiac Index (CI) | 4.2 (3.1-4.4) L/min/m² | 2.9 (2.5-3.7) L/min/m² | Returned to baseline |
| Indexed Stroke Volume (SVI) | Remained unchanged | Remained unchanged | - |
| Norepinephrine Dose | 0.49 (0.34-0.83) μg/kg/min | 0.78 (0.3-1.11) μg/kg/min | - |
Here are detailed methodologies from the cited studies for your experimental design.
1. Protocol for this compound Administration 24 Hours Post-Stabilization
This protocol is based on the study that reported beneficial hemodynamic effects [1].
2. Protocol for Early this compound Use in Hyperkinetic Shock (Pilot Study)
This protocol highlights the risks of very early administration and the importance of careful patient selection [2].
Q1: What is the primary hemodynamic goal of using this compound in septic shock research? The primary goal is to control excessive heart rate, which reduces myocardial oxygen demand and increases diastolic filling time. This can improve stroke volume and oxygen supply/demand balance, despite a reduction in cardiac output [1].
Q2: Why did cardiac index decrease in one study but not others, and how should I monitor for this? The effect on cardiac output is context-dependent. A significant decrease is more likely with early administration in hyperkinetic shock, where tachycardia may be a compensatory mechanism [2]. In stabilized patients, a controlled reduction in CI is expected and may be beneficial if stroke volume and tissue perfusion are maintained [1].
Q3: My experimental subject became hypotensive after this compound administration. What are the immediate steps? This is a known risk, particularly if the subject is preload dependent or has underlying myocardial depression [2].
The following diagram illustrates the logical workflow for administering and monitoring this compound in an experimental septic shock model, integrating the protocols and troubleshooting points above.
The relationship between Mean Arterial Pressure (MAP), Cardiac Output (CO), and Systemic Vascular Resistance (SVR) is fundamental to interpreting the hemodynamic effects of this compound, as defined by the formula: MAP ≈ CO × SVR [4]. This compound's primary effect is to reduce Heart Rate (a component of CO), which can lower MAP. The clinical goal is for this to be counterbalanced by a rise in Stroke Volume and SVR, stabilizing MAP and improving efficiency [1].
Esmolol carries a contraindication for use in patients with bronchospastic diseases like asthma and chronic obstructive pulmonary disease (COPD) [1] [2]. This is because beta-blockers can block the beta-2 adrenergic receptors in the lungs, leading to constriction of bronchial smooth muscle [3].
This compound is a cardioselective beta-blocker, meaning it preferentially blocks beta-1 receptors in the heart at therapeutic doses. However, this selectivity is dose-dependent and not absolute. At higher infusion doses, its selectivity diminishes, and it may begin to block beta-2 receptors, increasing the risk of bronchospasm [3] [4].
The risk of bronchospasm arises from the blockade of beta-2 adrenergic receptors in the lungs. The diagram below illustrates this pathway and this compound's mechanism of action.
For researchers designing preclinical or clinical studies, understanding how this compound compares to other beta-blockers is crucial. The table below summarizes key considerations.
| Beta-Blocker Type | Receptor Selectivity | Risk of Bronchospasm | Considerations for Experimental Use |
|---|---|---|---|
| This compound | Cardioselective (Beta-1) [3] [4] | Lower than non-selective agents, but still present, especially at high doses [3] | Preferred if a beta-blocker is absolutely necessary in a model with bronchospastic comorbidity. Risk is transient due to short half-life (~9 minutes) [3]. |
| Non-Selective (e.g., Propranolol) | Non-Selective (Beta-1 & Beta-2) | High | Avoid in models of asthma, COPD, or when studying pathways involving bronchial tone. |
When your research involves this compound in subjects with or without susceptibility to bronchospasm, these protocols can help manage the risk.
The table below summarizes the key pharmacokinetic data and official dosing guidance for esmolol in the context of renal function.
| Aspect | Details | Clinical Significance / Recommendation |
|---|---|---|
| This compound Metabolism | Rapid hydrolysis by esterases in red blood cells [1]. | Metabolism is independent of renal or hepatic function; primary elimination pathway is non-renal. |
| Major Metabolite (ASL-8123) | Acid metabolite; renal excretion [1]. | Accumulates in renal failure (elimination half-life increased to ~37 hours vs. 4 hours in normal function) [2]. |
| Metabolite Activity | Very weak beta-blocking activity (approx. 1/1500 of parent drug) [1]. | Accumulation is not considered clinically significant for beta-blockade effects. |
| Official Dosing Guidance | No adjustment recommended for any degree of renal impairment [3] [4] [5]. | Applies to patients with chronic kidney disease and those undergoing hemodialysis or peritoneal dialysis. |
This diagram illustrates the metabolic fate of this compound and why its activity is largely unaffected by renal impairment.
The key study directly investigating this involved 18 subjects (6 healthy, 6 on hemodialysis, 6 on peritoneal dialysis). It confirmed that the pharmacokinetics of this compound itself were not significantly altered by renal failure. The elimination half-life of this compound remained short (around 7-8 minutes) across all groups. The study did find a significant accumulation of the acid metabolite (ASL-8123), but concluded this contributed minimally to the drug's overall elimination or effects [2].
This compound is contraindicated in models of [4]:
Esmolol hydrochloride injection is compatible and stable for at least 24 hours at controlled room temperature or under refrigeration when diluted in the following solutions to a final concentration of 10 mg/mL [1] [2]:
| Compatible IV Solution | Details |
|---|---|
| Dextrose (5%) Injection, USP | Primary compatible solution [1] [2] [3]. |
| Sodium Chloride (0.9%) Injection, USP | Primary compatible solution [1] [2] [3]. |
| Sodium Chloride (0.45%) Injection, USP | [1] [2] |
| Dextrose (5%) and Sodium Chloride (0.45%) Injection, USP | [1] [2] |
| Dextrose (5%) and Sodium Chloride (0.9%) Injection, USP | [1] [2] |
| Lactated Ringer's Injection, USP | [1] [2] |
| Dextrose (5%) in Lactated Ringer’s Injection | [1] [2] |
| Dextrose (5%) in Ringer’s Injection | [1] [2] |
| Potassium Chloride (40 mEq/liter) in Dextrose (5%) Injection, USP | [1] [2] |
Key Stability Conditions: Once the premixed bag is entered (e.g., for withdrawing a bolus), it should be used within 24 hours [3] [4]. For single-dose vials, use standard aseptic techniques.
The following solutions are not compatible with this compound and should be avoided due to stability issues or precipitation [1] [2] [3]:
Co-administering drugs via a Y-site requires careful consideration of physicochemical compatibility. A systematic review of common ICU drugs provides guidance [5]:
| Drug #1 | Compatibility Status with this compound | Key Finding from Systematic Review |
|---|---|---|
| Furosemide | Incompatible | Confirmed incompatibility; avoid concurrent use [5]. |
| Other Common ICU Drugs | Varies | Systematic review methodology established for testing combinations [5]. |
For combinations not listed, the systematic review by Castells Lao et al. (2020) establishes a methodology you can emulate to test for physical compatibility (no precipitation or color change) and chemical stability (no significant concentration change) in a 1:1 ratio [5].
For your experiments, you can adapt the following protocol based on established methodologies [5] to assess the compatibility of this compound with other intravenous drugs.
Objective: To determine the physical and chemical compatibility of this compound with another intravenous drug when administered via a Y-site connection.
Materials:
Methodology:
The following workflow outlines the experimental process:
Q1: What is the maximum duration for a continuous this compound infusion? While the effective maintenance dose can be used for up to 48 hours, infusions lasting longer than 48 hours have not been thoroughly evaluated in clinical studies and should be used with caution [1] [4]. Infusion durations beyond 24 hours require careful stability management, as the bag should be replaced every 24 hours once entered [3].
Q2: Does this compound require dosage adjustment in patients with renal or hepatic impairment? No. This compound is rapidly hydrolyzed by esterases in the blood and is not dependent on hepatic or renal function for clearance. Therefore, no dosage adjustment is necessary for patients with renal or hepatic impairment [6] [3].
Q3: What is the risk of precipitation if this compound is accidentally mixed with an incompatible solution? Mixing this compound with known incompatible solutions like Sodium Bicarbonate or Furosemide can cause precipitation [2] [4]. In a research or clinical setting, this can lead to micro-emboli or catheter occlusion if administered. Always flush the IV line with a compatible solution before and after administering this compound [5].
The table below summarizes the core characteristics, mechanisms, and overall findings based on the compiled research.
| Feature | This compound | Dexmedetomidine |
|---|---|---|
| Drug Class | Cardioselective β-1 adrenergic receptor blocker (Class II antiarrhythmic) [1] | Highly selective α-2 adrenergic receptor agonist [2] |
| Primary Mechanism | Competitive blockade of catecholamine effects; reduces heart rate (negative chronotrope) and contractility (negative inotrope) [1] | Activation of central α-2 receptors; reduces sympathetic tone and catecholamine release [3] [2] |
| Onset of Action | 60 seconds [1] | Not explicitly stated in results; requires infusion over 10 minutes in studies [3] [4] [5] |
| Half-Life | ~9 minutes [1] [6] | Distribution half-life ~6 minutes; terminal half-life longer [2] |
| Key Efficacy Finding | Effective at reducing heart rate and blood pressure rise, though may be less effective than dexmedetomidine [7] [8] [4] | Superior to this compound in blunting heart rate and blood pressure increases post-intubation [7] [8] [4] |
| Common Adverse Effects | Hypotension (asymptomatic and symptomatic), bradycardia [1] | Bradycardia, hypotension (dose-dependent), transient hypertension [7] [2] [5] |
| Additional Benefits | Ultra-short duration ideal for brief, predictable stimuli [1] [4] | Sedation (rousable), anxiolysis, analgesia, reduced anesthetic requirements [3] [2] [5] |
A 2025 systematic review and meta-analysis, which incorporated 19 randomized controlled trials, concluded that dexmedetomidine provides a more effective attenuation of heart rate and blood pressure at 1, 3, 5, and 10 minutes after intubation compared to this compound [8]. The following diagram illustrates a typical clinical workflow for administering these drugs in a study setting.
The protocols from the studies highlight specific dosing regimens and key methodological considerations for researchers.
Typical Dosing Protocols:
Key Methodological Notes:
To support the data in the summary table, here is a detailed look at the key studies and their methodologies.
Coronary CTA Heart Rate Control ( [1]): This study directly compared the two drugs in a clinical setting.
Acute Atrial Fibrillation Management ( [2]): A meta-analysis provided insights into the role of beta-1 selectivity.
Beyond heart rate control, research reveals both drugs have complex effects on inflammatory pathways, which may be relevant in conditions like sepsis. The following diagram illustrates the key anti-inflammatory mechanisms identified in recent studies.
The table below summarizes the experimental evidence for these anti-inflammatory mechanisms.
| Drug | Experimental Model | Key Findings on Mechanism |
|---|---|---|
| This compound | Rat model of septic shock [3] | Low doses (without HR reduction) decreased plasma IL-6 and improved cardiac function/vasoreactivity via reduced p-NF-κB in heart/vessels. |
| This compound | Study on septic cardiomyopathy [4] | Upregulates the α7 nAChR/STAT3 pathway, decreasing ubiquitination and increasing ChAT+CD4+ T lymphocytes to alleviate inflammation. |
| Metoprolol | Human induced pluripotent stem cell-derived cardiomyocytes (in vitro) [5] | Disrupts IL-1β-induced inflammatory response via β-arrestin2 biased agonism and modulation of NF-κB signaling. |
When deciding between these agents or designing related research, consider these practical implications:
The table below summarizes the core pharmacokinetic and pharmacodynamic differences between these two beta-blockers, which are fundamental to their clinical application.
| Parameter | This compound | Propranolol |
|---|---|---|
| Onset of Action | Very rapid (within 15-90 seconds) [1] [2] | Not explicitly stated in results, but slower than this compound [3] |
| Time to Steady-State | Within 5-10 minutes [1] [2] | Not specified in results |
| Elimination Half-Life | 9-15 minutes [1] [2] | Significantly longer than this compound; recovery is slow and incomplete even after 60 minutes [3] |
| Primary Route of Elimination | Rapid hydrolysis by red blood cell esterases [1] [4] | Hepatic metabolism [5] |
| Duration of Action | Ultrashort (less than 10-15 minutes) [1] [2] | Long-acting; effects persist [3] |
| Bioavailability (Oral) | Not available for oral administration [1] | High in hyperthyroid cats (~137%); lower in euthyroid states [5] |
| Dosing Flexibility | High; easily titrated and quickly withdrawn [1] [4] | Low; effects are prolonged [3] |
| Beta-1 Selectivity | Cardioselective [1] [4] | Nonselective [6] |
Both this compound and propranolol are beta-adrenergic receptor antagonists (beta-blockers). They work by competing with catecholamines (like norepinephrine) for binding sites on beta-receptors.
Diagram: Beta-Adrenergic Signaling Pathway and Drug Inhibition. This diagram illustrates the core pathway that both drugs inhibit. The key difference lies in their receptor selectivity: this compound primarily blocks Beta-1 receptors in the heart, while Propranolol non-selectively blocks both Beta-1 and Beta-2 receptors [1] [6].
The comparative profiles are supported by specific experimental studies, primarily in canine models.
Key Experiment 1: Onset and Recovery in Canine Hearts
Key Experiment 2: Pharmacodynamics in Anesthetized Dogs
Key Finding 3: Clinical Use in Dogs and Cats
The distinct pharmacokinetics of these drugs directly dictate their clinical use.
This compound is suited for acute, short-term control in a monitored setting, such as:
Propranolol is used for chronic, long-term management of conditions like:
| Outcome Measure | Effect of this compound | Magnitude of Effect | Evidence Source & Details |
|---|---|---|---|
| 28-day Mortality | Reduction | Risk Ratio (RR) 0.69 (95% CI 0.60-0.81) [1] | Meta-analysis of 15 RCTs (n=1,100) [1] |
| Heart Rate (HR) | Reduction | Standardized Mean Difference (SMD) -1.15 (95% CI -1.34 to -0.96) [1] | Meta-analysis of 15 RCTs [1] |
| Central Venous Oxygen Saturation (ScvO2) | Increase | SMD 0.66 (95% CI 0.44 to 0.88) [1] | Meta-analysis of 15 RCTs [1] |
| Myocardial Injury (cTnI) | Reduction | SMD -0.88 (95% CI -1.13 to -0.64) [1] | Meta-analysis of 15 RCTs [1] |
| ICU Length of Stay | Reduction | SMD -0.46 (95% CI -0.62 to -0.30) [1] | Meta-analysis of 15 RCTs [1] |
| Norepinephrine (NE) Dosage | No significant change | SMD 0.08 (95% CI -0.13 to 0.29) [1] | Meta-analysis of 15 RCTs [1] |
| Inflammatory Markers | Modulation | Significant reduction in NE, IL-6, and PCT levels [2] | Single-center retrospective study (n=125) [2] |
The beneficial effects of this compound in sepsis are linked to several interconnected pathways, as illustrated below.
As the diagram shows, the improvement in ScvO2 is primarily a consequence of enhanced cardiovascular efficiency. By reducing excessive heart rate, this compound improves ventricular filling and coronary perfusion while decreasing myocardial oxygen demand, leading to more efficient oxygen extraction and utilization at the tissue level [1] [3].
The immunomodulatory effects represent a significant and more recent area of focus. A 2025 retrospective study demonstrated that this compound leads to a significant reduction in norepinephrine levels and a bidirectional regulation of T-cell counts (CD4+ and CD8+), which may counteract sepsis-induced immunosuppression [2].
The following table outlines the methodologies from pivotal clinical studies, which can serve as a reference for trial design.
| Study Component | Typical Protocol Details |
|---|---|
| Patient Population | Adults with sepsis or septic shock (per Sepsis-2 or Sepsis-3 criteria) and persistent tachycardia (HR > 95-120 bpm) despite adequate fluid resuscitation [2] [1] [4]. |
| This compound Administration | Initial Dose: 0.05 mg/kg/min (25 mg/h) via continuous IV infusion [4] [5]. Titration: Increased every 20-60 minutes to achieve target HR [2] [6]. Target Heart Rate: 80-100 bpm [2] [4]. Maximum Dose: 0.2-0.3 mg/kg/min (up to 240 mg/h) [2] [1]. Treatment Duration: Ranged from >24 hours to >7 days, with many studies continuing for the duration of ICU stay [2] [1]. | | Concomitant Care | All patients received standard care per Surviving Sepsis Campaign guidelines, including antibiotics, source control, fluid resuscitation, and vasopressor support to maintain MAP > 65 mmHg [1] [5]. | | Data Collection & Monitoring | Hemodynamics: HR, MAP, CVP, ScvO2 (often via central venous catheter) [1] [4]. Laboratory Tests: Lactate, cardiac troponin I (cTnI), inflammatory markers (IL-6, PCT, TNF-α) [2] [1]. Immune Function: CD4+ and CD8+ T-cell counts via flow cytometry [2]. Outcomes: Tracked 28-day mortality, ICU/hospital length of stay, and organ-failure-free days [1] [6]. |
A 2025 network meta-analysis presented at the CHEST Annual Meeting directly compared this compound with another short-acting β1-selective blocker, landiolol [7].
| Beta-Blocker | 28-Day Mortality vs. Control | ICU Length of Stay vs. Control | Heart Rate Reduction vs. Control | Serum Lactate vs. Control |
|---|
| This compound | Reduced Risk aHR: 0.47 (95% CrI: 0.29-0.72) [7] | Greater Reduction MD: -1.25 days [7] | Larger Reduction MD: -18.35 bpm [7] | Slight Reduction MD: -0.38 mmol/L [7] | | Landiolol | Increased Risk aHR: 1.14 (95% CrI: 0.63-1.83) [7] | Less Reduction MD: -1.15 days [7] | Smaller Reduction MD: -7.5 bpm [7] | Slight Increase MD: 0.57 mmol/L [7] |
> Note on Landiolol: The analysis suggests landiolol may be less effective or potentially harmful in this context, though the 95% credible intervals (CrI) for mortality and lactate cross 1.0 and 0.0, respectively, indicating statistical uncertainty [7]. This highlights that beta-blockers are not interchangeable in sepsis, and their efficacy may be drug-specific.
While evidence is promising, several questions remain for drug development:
The safety and efficacy of esmolol are most critically examined in the context of septic shock, where it has been directly compared to another short-acting beta-1 selective blocker, landiolol. Recent studies present nuanced findings.
Key experimental details from the cited studies are summarized below.
| Study Focus | Methodology Summary | Key Safety & Monitoring Protocols |
|---|---|---|
| This compound in Septic Shock (Meta-analysis, 2025) [1] | Network meta-analysis of 8 RCTs (n=916) comparing this compound, landiolol, and standard care. | Analysis focused on 28-day & ICU mortality, ICU length of stay, heart rate reduction, and serum lactate levels as safety indicators. |
| This compound vs. Landiolol in ICU (Observational, 2025) [2] | Propensity score-matched study (n=438) comparing heart rate control and hemodynamics over 72 hours. | Monitored heart rate, blood pressure, norepinephrine dose, lactate, ScvO2, and PCO2 gap to assess tissue perfusion and safety. |
| This compound for SVT (Clinical Trial, 1986) [3] | Multicenter, double-blind, placebo-controlled, partial-crossover study (n=71). | Therapeutic response and adverse effects like hypotension were closely monitored. The short half-life allowed for rapid resolution of side effects. |
At a molecular level, key differences in receptor selectivity and intracellular actions influence the profiles of these drugs.
The diagram below illustrates the key experimental workflow used to compare the molecular and cellular effects of landiolol and this compound.
> Mechanistic Comparison Workflow This diagram outlines the key laboratory experiments used to compare beta-blockers like this compound and landiolol at a molecular level, based on the methodology from Nasrollahi-Shirazi et al. [4]. The process evaluates receptor binding, functional inhibition, and intracellular effects that differentiate drug profiles.